An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol (CAS 752956-75-5)
An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol (CAS 752956-75-5)
Abstract
The azetidine scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its unique conformational rigidity and its ability to enhance the physicochemical properties of bioactive molecules.[1][2] As a saturated four-membered heterocycle, it imparts a significant sp³-rich character while acting as a versatile bioisosteric replacement for larger, more flexible ring systems.[3] This guide provides a comprehensive technical overview of 2-(Azetidin-3-yl)ethan-1-ol, a bifunctional building block featuring the 3-substituted azetidine core. We will delve into its physicochemical properties, spectroscopic signature, a validated multi-step synthesis, key reactivity patterns, and its strategic application in the design of next-generation therapeutics. This document is intended to serve as a practical resource for researchers leveraging this valuable intermediate in their drug discovery and development programs.
Core Physicochemical and Spectroscopic Profile
While detailed experimental data for the free base 2-(Azetidin-3-yl)ethan-1-ol is not extensively published, its properties can be reliably extrapolated from its common N-protected precursor and its hydrochloride salt.
Physicochemical Properties
The following table summarizes the known and predicted properties of the title compound and its key precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
| Property | 2-(Azetidin-3-yl)ethan-1-ol (CAS 752956-75-5) | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) | Data Source(s) |
| Molecular Formula | C₅H₁₁NO | C₁₀H₁₉NO₃ | [4][5] |
| Molecular Weight | 101.15 g/mol | 201.26 g/mol | [4][5] |
| Physical Form | Inferred: Liquid or low-melting solid | Clear to Yellow Oil | [6] |
| Boiling Point | Not Reported | Not Reported | - |
| pKa (Predicted) | Not Reported | 15.05 ± 0.10 (Alcohol Proton) | [6] |
| XlogP (Predicted) | -0.8 to 0.2 | 0.8 | [5] |
| Storage | 2-8°C, under inert atmosphere | 2-8°C, under inert gas (Nitrogen or Argon) | [6][7] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-(Azetidin-3-yl)ethan-1-ol. While a published spectrum for the final compound is unavailable, the following section provides the known ¹H NMR data for its immediate N-Boc protected precursor and a detailed prediction for the final deprotected compound.
¹H NMR Data for tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: [6]
-
Spectrum: ¹H NMR (CDCl₃, 400 MHz)
-
Signals: δ 4.0 (t, 2H, CH₂-CH₂OH), 3.60 (m, 4H, Azetidine ring CH₂'s), 2.65 (m, 1H, Azetidine ring CH), 1.85 (m, 2H, CH₂-CH₂OH), 1.43 (s, 9H, C(CH₃)₃)
Predicted Spectroscopic Data for 2-(Azetidin-3-yl)ethan-1-ol:
-
¹H NMR (Predicted, D₂O): The most significant change upon deprotection will be the disappearance of the large singlet at ~1.4 ppm corresponding to the Boc group's tert-butyl protons. The azetidine ring protons (formerly at ~3.6-4.0 ppm) will likely shift slightly upfield due to the removal of the electron-withdrawing carbamate group. The signals for the hydroxyethyl side chain would remain largely in place.
-
Expected Signals: ~3.7-4.0 ppm (m, ring CH₂'s), ~3.6 ppm (t, CH₂-CH₂OH), ~2.8-3.0 ppm (m, ring CH), ~1.8 ppm (q, CH₂-CH₂OH).
-
-
¹³C NMR (Predicted): Key changes include the loss of the two Boc-related signals (~80 ppm for the quaternary carbon and ~28.5 ppm for the methyl carbons). The azetidine ring carbons would also experience a shift.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch (~3300-3400 cm⁻¹), a secondary N-H stretch (~3250-3350 cm⁻¹), and C-N and C-O stretching in the fingerprint region (~1050-1250 cm⁻¹).
Synthesis and Manufacturing Workflow
The synthesis of 2-(Azetidin-3-yl)ethan-1-ol is most efficiently achieved via a multi-step sequence starting from a commercially available N-Boc protected azetidine derivative. The general strategy involves the formation of a C-C bond at the 3-position, followed by reduction and final deprotection.
Overall Synthetic Pathway
The workflow begins with the hydrolysis of an ester precursor to form an acetic acid intermediate, which is then reduced to the primary alcohol. The final step involves the acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group.
Caption: Proposed synthetic workflow for 2-(Azetidin-3-yl)ethan-1-ol.
Detailed Experimental Protocols
The following protocols are based on established and published procedures for analogous transformations.[6][10]
Protocol 1: Synthesis of N-Boc-3-azetidine acetic acid (Intermediate 1) [10]
-
Reaction Setup: To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v), add lithium hydroxide (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, carefully adjust the pH of the mixture to ~4 using 1 M aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Protocol 2: Synthesis of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Intermediate 2) [6]
-
Reaction Setup: Dissolve N-Boc-3-azetidine acetic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0°C in an ice bath.
-
Reaction Execution:
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 1-2 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted borane.
-
Dilute the mixture with ethyl acetate and wash with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a clear oil. The product is often used in the next step without further purification.
-
Protocol 3: Synthesis of 2-(Azetidin-3-yl)ethan-1-ol (Final Product)
-
Reaction Setup: Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.
-
Reaction Execution:
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (4 M, 5-10 eq).
-
Stir the solution at room temperature for 1-3 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If the hydrochloride salt is desired, it can be triturated with diethyl ether and filtered.
-
To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH, K₂CO₃) to pH >10, and then extracted with an appropriate organic solvent (e.g., DCM, EtOAc). The combined organic layers are then dried and concentrated to yield the final product.
-
Reactivity and Applications in Drug Design
The chemical behavior of 2-(Azetidin-3-yl)ethan-1-ol is defined by its two primary functional groups: the secondary amine of the azetidine ring and the primary alcohol of the ethyl side chain. The inherent ring strain of the azetidine core also influences its reactivity, making it a stable yet versatile building block.[11]
Key Reaction Pathways
The bifunctional nature of this molecule allows for selective functionalization, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
Caption: Key reactive pathways of 2-(Azetidin-3-yl)ethan-1-ol.
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N-Functionalization: The secondary amine is nucleophilic and readily undergoes reactions such as alkylation, acylation, sulfonylation, and reductive amination. This site is crucial for attaching the molecule to a larger scaffold or for introducing groups that modulate properties like basicity and receptor interaction.
-
O-Functionalization: The primary alcohol can be converted into ethers, esters, or oxidized to the corresponding aldehyde or carboxylic acid. This handle allows for the introduction of linkers, pharmacophores, or solubilizing groups.
Strategic Value in Medicinal Chemistry
The incorporation of the 3-(2-hydroxyethyl)azetidine motif into drug candidates offers several strategic advantages:
-
Improved Pharmacokinetics: The sp³-rich, compact nature of the azetidine ring can increase metabolic stability and reduce lipophilicity (LogP), often leading to improved oral bioavailability and a better overall pharmacokinetic profile.[1]
-
Vectorial Exit Point: The 3-substitution pattern provides a defined exit vector from the core ring structure, which is critical for orienting functional groups toward specific binding pockets in a protein target.
-
Scaffold Rigidity: Compared to more flexible linkers, the azetidine ring provides conformational constraint, which can lock a molecule into a more bioactive conformation, thereby increasing potency and selectivity.[3]
-
Novel Chemical Space: As a non-classical building block, it allows access to novel chemical space, which is essential for developing intellectual property and overcoming challenges with existing drug scaffolds. It has been successfully incorporated into numerous approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib .[1]
Safety and Handling
Proper handling of 2-(Azetidin-3-yl)ethan-1-ol and its intermediates is essential in a laboratory setting. The following guidelines are based on data from its hydrochloride salt and related azetidine compounds.[5][12]
-
General Hazards: The hydrochloride salt is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[12] It is prudent to assume the free base carries similar hazards.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible, chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[7] Store under an inert atmosphere to prevent degradation.
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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3M. (2016). Safety Data Sheet. [Link]
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PubChemLite. Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (C10H19NO3). [Link]
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PubChem. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]
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Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
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MDPI. (2018). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
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University of Bari "A. Moro". Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. [Link]
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Atta-ur-Rahman & M. Iqbal Choudhary. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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ResearchGate. (2020). ¹H-NMR chemical shifts, assignment and multiplicity in 400 MHz.... [Link]
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ResearchGate. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. [Link]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Pavia, D. L., et al. nuclear magnetic resonance - spectroscopy. [Link]
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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The Organic Chemistry Tutor. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. [Link]
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Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
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